苯基 2,4,5-三氯苯磺酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

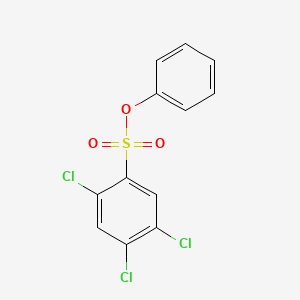

Phenyl 2,4,5-trichlorobenzenesulfonate is a chemical compound with the molecular formula C12H7Cl3O3S . It was synthesized via a nucleophilic substitution reaction between phenol and 2,4,5-trichlorobenzenesulfonyl chloride .

Synthesis Analysis

The synthesis of Phenyl 2,4,5-trichlorobenzenesulfonate involves a nucleophilic substitution reaction between phenol and 2,4,5-trichlorobenzenesulfonyl chloride . The use of arene-sulfonates as leaving groups has been explored in synthetic organic chemistry for quite some time .Molecular Structure Analysis

The two aryl rings in Phenyl 2,4,5-trichlorobenzenesulfonate are oriented gauche to one another around the sulfonate S—O bond, with a C—S—O—C torsion angle of 70.68 (16), and the two rings are inclined to one another by 72.40 (7) .Chemical Reactions Analysis

The use of arene-sulfonates as electrophilic substrates in the synthesis of sulfonamides has been explored . A competitive C—O and S—O bond fission has been reported in the reaction of amine nucleophiles with arene-sulfonates .科学研究应用

Synthesis of Sulfonamides

Phenyl 2,4,5-trichlorobenzenesulfonate: is used in the synthesis of sulfonamides, which are a vital class of compounds in medicinal chemistry . Sulfonamides have a broad range of applications, including as antibiotics. The compound serves as a precursor that reacts with amine nucleophiles to form sulfonamides through a nucleophilic substitution reaction.

Crystal Engineering

The crystal structure of Phenyl 2,4,5-trichlorobenzenesulfonate has been studied for its potential in crystal engineering . The orientation of the aryl rings and the interactions within the crystal lattice can influence the formation of ribbons and layers, which is significant in designing materials with specific crystallographic properties.

Organic Synthesis

In organic synthesis, Phenyl 2,4,5-trichlorobenzenesulfonate acts as an electrophilic substrate. It is particularly useful due to its leaving group ability, where the arene-sulfonate group can be replaced by other nucleophiles, allowing for the creation of a wide variety of organic compounds .

Investigating Bond Fission

Researchers use Phenyl 2,4,5-trichlorobenzenesulfonate to study the competition between C—O and S—O bond fission in reactions with nitrogen nucleophiles. This research helps in understanding the factors that influence regioselectivity in chemical reactions .

Luminescence Studies

Phenyl groups, such as those in Phenyl 2,4,5-trichlorobenzenesulfonate, are investigated for their effects on luminescence in materials chemistry. These studies contribute to the development of new materials for organic light-emitting diodes (OLEDs) and other luminescent applications .

Protective Groups in Chemistry

The stability of the sulfonate ester group in Phenyl 2,4,5-trichlorobenzenesulfonate makes it a suitable protecting group in synthetic chemistry. Protecting groups are used to temporarily deactivate a reactive site in a molecule during a chemical reaction to prevent unwanted side reactions .

属性

IUPAC Name |

phenyl 2,4,5-trichlorobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3O3S/c13-9-6-11(15)12(7-10(9)14)19(16,17)18-8-4-2-1-3-5-8/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCHTYQBVAYYLRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl 2,4,5-trichlorobenzenesulfonate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl N-methyl-N-(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carbonyl)glycinate](/img/structure/B2867533.png)

![N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)but-2-ynamide](/img/structure/B2867537.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2867541.png)

![N-(5-chloro-2-methoxyphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]thio]acetamide](/img/structure/B2867542.png)

![8-Bromo-2,3,4,5-tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one](/img/structure/B2867545.png)

![Methyl 5-[[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]furan-2-carboxylate](/img/structure/B2867550.png)

![3-[(2,6-Dimethyloxan-4-yl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2867551.png)